1-Dodecen-3-yne

Description

Structural Classification and Significance within Alkenyne Chemistry

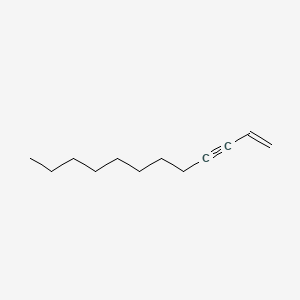

1-Dodecen-3-yne, with the IUPAC name dodec-1-en-3-yne, is a hydrocarbon with the molecular formula C₁₂H₂₀ and CAS Registry Number 74744-36-8 nist.govnih.gov. Structurally, it features a twelve-carbon chain where a double bond is located between the first and second carbon atoms (C1=C2), and a triple bond is situated between the third and fourth carbon atoms (C3≡C4). This dual functionality classifies it as an alkenyne, a subclass of unsaturated hydrocarbons that combine the chemical characteristics of both alkenes and alkynes doubtnut.comfiveable.me.

The significance of alkenynes in organic chemistry stems from the inherent reactivity and versatility of their constituent functional groups. Alkynes, in particular, are known for their high degree of unsaturation, with the triple bond consisting of one sigma (σ) bond and two pi (π) bonds, arising from the sp hybridization of the carbon atoms involved solubilityofthings.comnumberanalytics.comwikipedia.org. This bonding arrangement leads to a linear geometry around the triple bond and makes alkynes more reactive than alkanes and alkenes in many addition and cycloaddition reactions solubilityofthings.comnumberanalytics.commasterorganicchemistry.com. The presence of both a double and a triple bond in an alkenyne, such as 1-Dodecen-3-yne, provides multiple sites for chemical transformations, enabling the synthesis of a wide array of complex molecules and materials fiveable.me.

Historical Trajectories in Alkenyne Synthesis and Reactivity Studies

The study of alkynes, the parent functional group of alkenynes, has a long history dating back to the early 19th century with the synthesis of acetylene (B1199291) numberanalytics.comnumberanalytics.com. Early synthetic methods for alkynes primarily involved dehydrohalogenation of dihalides or reactions with metal acetylides, laying the groundwork for more sophisticated techniques wikipedia.orgnumberanalytics.comchemistrytalk.org. The mid-20th century saw significant advancements with the development of organometallic chemistry and catalysis, which greatly expanded the scope and efficiency of alkyne synthesis and manipulation numberanalytics.com.

The reactivity of alkynes has been a focal point of research, with pioneers like Ralph Raphael highlighting their versatility as synthetic intermediates in the 1950s wikipedia.org. Key developments include the exploration of alkyne hydration reactions, transition metal-catalyzed cycloadditions, and alkyne metathesis numberanalytics.com. Research has also delved into how substituents influence alkyne reactivity, with electron-withdrawing groups often enhancing reactivity in specific catalytic processes mdpi.comacs.orgnih.gov. Comparative studies have investigated the relative reactivities of alkynes versus alkenes in various reactions, such as hydrosilylation, where alkynes can exhibit higher reactivity under certain conditions researchgate.net. While specific historical accounts of 1-Dodecen-3-yne are not prominent in general literature, the synthesis of similar long-chain unsaturated compounds, such as insect pheromones, has been a subject of study, indicating the practical application of synthesizing such molecules researchgate.netbch.rolew.ro.

Contemporary Significance of 1-Dodecen-3-yne in Academic Research

In contemporary organic chemistry research, alkenynes, including compounds like 1-Dodecen-3-yne, continue to be valuable building blocks. The field is characterized by the development of increasingly selective and mild synthetic methodologies, often leveraging advanced transition metal catalysis numberanalytics.comnumberanalytics.com. Research trends include the application of alkyne chemistry in the total synthesis of complex natural products and the creation of novel materials numberanalytics.com.

While specific research trends focusing solely on 1-Dodecen-3-yne are not detailed in the provided snippets, its structural features suggest potential applications in areas where precise molecular architecture is critical. The ability of alkenynes to undergo diverse transformations, such as cycloadditions, metathesis, and various addition reactions, makes them attractive synthons. For instance, studies on the reactivity of substituted alkynes in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC) or transition metal-catalyzed cycloadditions reveal how electronic and steric factors influence reaction outcomes mdpi.comacs.org. The synthesis of long-chain unsaturated molecules, such as those found in insect pheromones, demonstrates the practical importance of developing efficient routes to complex alkenynes and related compounds researchgate.netbch.rolew.ro. Therefore, 1-Dodecen-3-yne, as a molecule possessing both alkene and alkyne functionalities, holds potential as a versatile intermediate for constructing more elaborate organic structures in academic research.

Compound Information

1-Dodecen-3-yne

| Property | Value | Source |

| IUPAC Name | dodec-1-en-3-yne | nih.gov |

| Molecular Formula | C₁₂H₂₀ | nist.govnih.gov |

| Molecular Weight | 164.29 g/mol | nih.gov |

| CAS Registry Number | 74744-36-8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

dodec-1-en-3-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLESGDAMQLBSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339432 | |

| Record name | 1-Dodecen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74744-36-8 | |

| Record name | 1-Dodecen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Dodecen 3 Yne and Analogues

Strategies for Carbon-Carbon Bond Construction in Alkenyne Frameworks

Building the carbon skeleton of enynes involves forming new carbon-carbon bonds, typically by coupling fragments containing alkene and alkyne functionalities or by creating these unsaturated bonds from saturated precursors.

The Sonogashira coupling reaction is a highly versatile and widely utilized method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides wikipedia.orglibretexts.orgresearchgate.netunit.noresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgacs.orgd-nb.info. This palladium-catalyzed reaction, often facilitated by a copper co-catalyst and an amine base, efficiently constructs conjugated enyne and arylalkyne systems wikipedia.orglibretexts.orgresearchgate.net. Vinyl iodides are particularly reactive substrates, allowing for milder reaction conditions wikipedia.org. The broad functional group tolerance of the Sonogashira coupling makes it invaluable for synthesizing complex molecules, including natural products and biologically active compounds, by enabling the precise connection of alkyne units to vinylic systems wikipedia.orglibretexts.orgunit.noresearchgate.netd-nb.info. Variations of the Sonogashira coupling have been developed, including copper-free protocols and the use of alternative metal catalysts such as nickel, iron, and cobalt, which offer economic and environmental advantages researchgate.netresearchgate.netbeilstein-journals.org.

Dehydrohalogenation represents a classical approach to alkyne synthesis, involving the elimination of two equivalents of hydrogen halide (HX) from vicinal or geminal dihalides jove.comfiveable.mentu.edu.sgcollegedunia.comallrounder.ai. This process is typically mediated by strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide, and proceeds via successive E2 elimination reactions jove.comfiveable.mentu.edu.sg. The initial elimination from a vicinal dihalide yields a haloalkene intermediate, which then undergoes a second elimination to form the alkyne jove.comfiveable.mentu.edu.sg. This method is effective for converting alkenes into alkynes through a two-step halogenation-dehydrohalogenation sequence fiveable.mentu.edu.sgcollegedunia.comallrounder.ai.

Acetylides, the conjugate bases of terminal alkynes, are potent nucleophiles and serve as critical intermediates for extending carbon chains and constructing more complex alkyne structures masterorganicchemistry.comallen.inlibretexts.orgfiveable.melibretexts.org. Terminal alkynes possess relatively acidic C-H bonds (pKa ≈ 25), allowing for their deprotonation by strong bases like sodium amide or organolithium reagents to form metal acetylides masterorganicchemistry.comallen.inlibretexts.orgfiveable.melibretexts.org. These acetylide anions readily participate in nucleophilic substitution (SN2) reactions with primary and methyl alkyl halides, forming new carbon-carbon bonds and yielding internal alkynes masterorganicchemistry.comlibretexts.orgfiveable.melibretexts.org. While effective for primary halides, attempts to use secondary or tertiary alkyl halides typically result in elimination (E2) due to the high basicity of the acetylide ion masterorganicchemistry.comfiveable.melibretexts.org. Acetylides also react with electrophiles such as aldehydes and ketones in alkynylation reactions, forming propargylic alcohols acs.orgwikipedia.org.

Stereoselective Synthesis of Enynes: Control of Geometric Isomerism

The precise control over the geometry (E or Z) of the double bond in enynes is crucial for their biological activity and material properties. Several strategies are employed to achieve this stereoselectivity.

The formation of the enyne framework often involves reactions that inherently control the regiochemistry and stereochemistry of bond formation. For instance, the Sonogashira coupling, when using stereodefined vinyl halides, can proceed with retention of configuration, thereby transferring the pre-existing stereochemistry to the enyne product wikipedia.org. The selection of appropriate starting materials and reaction conditions is paramount for achieving regioselective and stereoselective construction of both the double and triple bonds within the desired alkenyne structure.

The partial hydrogenation of alkynes is a primary method for selectively generating alkenes with controlled stereochemistry.

Z-Alkene Synthesis: The syn-addition of hydrogen across the triple bond, leading to Z-alkenes, is most commonly achieved using poisoned catalysts. Lindlar's catalyst, a palladium catalyst supported on calcium carbonate and deactivated with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation youtube.combrainkart.comjove.comthieme-connect.deacs.orgquora.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. Nickel boride (P-2 catalyst) also facilitates the syn-addition of hydrogen to alkynes, stopping the reduction at the alkene stage youtube.combrainkart.comjove.commasterorganicchemistry.com. These methods ensure that both hydrogen atoms add to the same face of the alkyne, yielding the cis-alkene brainkart.comjove.comquora.comlibretexts.org.

E-Alkene Synthesis: The anti-addition of hydrogen, yielding E-alkenes, is typically accomplished through dissolving metal reductions. Treatment of alkynes with alkali metals, such as sodium or lithium, in liquid ammonia (B1221849) results in the formation of E-alkenes youtube.combrainkart.comquora.comlibretexts.orgexpertsmind.comnerdfighteria.infomasterorganicchemistry.comstedwards.edu. This process involves the transfer of electrons from the alkali metal to the alkyne, forming radical anions and subsequently vinylic anions that are protonated to give the trans-alkene brainkart.comexpertsmind.comnerdfighteria.infomasterorganicchemistry.comstedwards.edu. Emerging catalytic methods are also being developed for the stereoselective synthesis of E-alkenes from alkynes acs.orgnih.gov.

Table 1: Stereoselective Hydrogenation of Alkynes to Alkenes

| Reaction Type | Reagents/Catalyst | Stereochemical Outcome | Key Features |

| Syn-Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb/Quinoline) | Z-Alkene (cis) | Partial reduction, stops at alkene stage; catalyst poisoning prevents over-reduction to alkane youtube.combrainkart.comjove.comthieme-connect.delibretexts.orgmasterorganicchemistry.com |

| H₂, Nickel Boride (P-2 Catalyst) | Z-Alkene (cis) | Similar to Lindlar's catalyst, offers syn-addition youtube.combrainkart.comjove.com | |

| Anti-Hydrogenation | Na or Li in liquid NH₃ | E-Alkene (trans) | Dissolving metal reduction, involves radical intermediates, yields trans-alkene youtube.combrainkart.comquora.comlibretexts.orgexpertsmind.comnerdfighteria.infomasterorganicchemistry.comstedwards.edu |

| Other E-Alkene Methods | Various transition metal catalysts, specific ligands | E-Alkene (trans) | Emerging methods providing complementary routes to E-alkenes acs.orgnih.gov |

Compound List

1-Dodecen-3-yne

Terminal alkynes

Aryl halides

Vinyl halides

Haloalkenes

Vicinal dihalides

Geminal dihalides

Alkyl halides

Acetylides (e.g., metal acetylides, lithium acetylide, sodium acetylide)

Alkenes

Alkynes

Alkanes

Enynes (e.g., 1,3-enynes)

Arylalkynes

Haloalkynes

Halo-iodoalkenes

Enediynes

Alkynyl ketones

Propargylic alcohols

Haloenynes

Total Synthesis Pathways Incorporating 1-Dodecen-3-yne Motifs

Linear and Convergent Synthetic Approaches

Examples of Convergent Strategies for Alkenyne Analogues:

Research into the synthesis of insect sex pheromones, which often feature long carbon chains with specific alkene and alkyne functionalities, provides relevant examples of convergent strategies. The synthesis of (Z)- and (E)-8-dodecene-1-yl acetate, for instance, has been achieved through coupling schemes that exemplify convergent thinking researchgate.netresearchgate.net. These syntheses often involve building up the carbon chain through sequential coupling reactions, starting with smaller units and progressively extending the chain, culminating in the formation of the target molecule. A common strategy involves using a mercury derivative of a terminal alkyne as a key intermediate, which is then lithiated and alkylated to extend the carbon chain researchgate.netresearchgate.net.

For example, a synthesis of (Z)-8-dodecene-1-yl acetate and its (E)-isomer utilized a C3+C6=C9 and C9+C3=C12 coupling scheme, starting from precursors like 2-propyn-1-ol and 1,6-hexanediol (B165255) researchgate.net. This approach involves preparing a C9 intermediate (1-tert-butoxy-non-8-yne) and then coupling it with a C3 fragment (derived from 1-bromo-propan) to yield a C12 alkyne, which is subsequently transformed into the desired alkene pheromone researchgate.netresearchgate.net.

Another example is the synthesis of (5Z,7E)-dodecadienal, a sex pheromone of the European pine moth, which employed a convergent route utilizing palladium and iron catalyzed cross-coupling reactions lew.ro. This strategy demonstrated improved yields and stereoselectivity compared to linear methods, highlighting the efficiency of convergent assembly for such target molecules lew.ro.

Table 1: Illustrative Convergent Synthesis Strategies for Dodecene Analogues

| Target Molecule | Key Strategy | Key Intermediates / Fragments | Coupling Type / Catalysis | Reported Yield/Purity (Example) | Citation |

| (Z)-8-Dodecene-1-yl acetate | C3+C6=C9, C9+C3=C12 coupling; Mercury derivative intermediate | 1-tert-butoxy-non-8-yne (C9), 1-bromo-propan (C3) | Alkylation of lithiated mercury derivative | 85% isomeric purity | researchgate.netresearchgate.net |

| (E)-8-Dodecene-1-yl acetate | C3+C6=C9, C9+C3=C12 coupling; Mercury derivative intermediate | 1-tert-butoxy-non-8-yne (C9), 1-bromo-propan (C3) | Alkylation of lithiated mercury derivative | 90% isomeric purity | researchgate.netresearchgate.net |

| (5Z,7E)-Dodecadienal | Convergent route with cross-coupling | Fragments derived from readily available raw materials | Palladium and iron catalyzed cross-coupling | 44% overall yield | lew.ro |

| Amphidinolide P (incorporating enyne) | Convergent synthesis via alkene-alkyne coupling | β-lactone fragment (alkene) and enyne fragment | Ruthenium-catalyzed alkene−alkyne coupling | 75% yield for coupling step | acs.org |

Multi-Component Coupling Schemes for Alkenyne Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single reaction vessel wikipedia.orgchemistryviews.org. These reactions are highly atom- and step-economical, offering significant advantages in terms of efficiency and waste reduction wikipedia.org. For the assembly of alkenyne frameworks, various transition-metal-catalyzed MCRs have been developed, often involving the coupling of alkenes and alkynes organic-chemistry.orghznu.edu.cnrsc.orgnih.govresearchgate.net.

These MCRs can be designed to selectively form specific carbon-carbon bonds, controlling both regiochemistry and stereochemistry. For instance, iridium-catalyzed alkene-alkyne cross-coupling reactions can yield branched (Z,Z)-butadiene skeletons with excellent selectivity hznu.edu.cn. Similarly, photoredox metal dual catalysis, combining photocatalysis with transition metal catalysis (e.g., cobalt), has emerged as a strategy for the regio- and stereoselective ene-type coupling of alkynes and alkenes, leading to functionalized dienes rsc.orgresearchgate.net. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Other multi-component strategies include nickel-catalyzed cross-coupling reactions, such as the coupling of alkynyl bromides with alkynyl aluminum reagents to form symmetrical 1,3-diynes sioc-journal.cn. While not directly forming an alkenyne, this highlights the utility of MCRs in constructing conjugated systems. The ability to combine different functionalized building blocks in a single step makes MCRs highly attractive for constructing molecules with the alkenyne motif, or related conjugated systems, efficiently.

Table 2: Multi-Component Coupling Schemes for Alkyne and Alkene Assembly

| Reaction Type / Catalysis | Coupling Partners | Product Type | Key Features / Conditions | Citation |

| Iridium-catalyzed Alkene−Alkyne Cross-Coupling | Acrylamides and terminal alkynes | Branched (Z,Z)-butadiene skeletons | Ligand- and additive-free conditions; excellent site- and stereoselectivities. | hznu.edu.cn |

| Photoredox Co-catalyzed Reductive Coupling of Alkynes and Alkenes | Alkynes and alkenes (e.g., gem-disubstituted alkenes) | Functionalized 1,4-dienes | Mild conditions; utilizes photocatalyst (e.g., 4CzIPN) and Co catalyst; good yields and selectivities. | rsc.orgresearchgate.net |

| Ruthenium-catalyzed Alkene−Alkyne Coupling | Enynes and β-lactones | Trisubstituted alkenes | Chemo- and regioselective; convergent synthesis of macrolides. | acs.org |

| Nickel-catalyzed Cross-Coupling of Alkynyl Bromides and Alkynyl Aluminum | Alkynyl bromides and alkynyl aluminum reagents | Symmetrical 1,3-diynes | Good to excellent yields (up to 90%); room temperature; 5h reaction time. | sioc-journal.cn |

| Three-component Cross-coupling (Photoredox/Nickel Dual Catalysis) | Alkynes and other components | Stereodefined olefins | One-pot difunctionalization of alkynes; involves single electron transfer (SET) and potentially energy transfer. | researchgate.net |

The development of these advanced synthetic methodologies, including both convergent strategies and multi-component coupling reactions, is crucial for the efficient and selective construction of molecules containing the alkenyne moiety, such as 1-Dodecen-3-yne and its biologically relevant analogues.

Compound List:

1-Dodecen-3-yne

Amphidinolide P

(Z)-8-Dodecene-1-yl acetate

(E)-8-Dodecene-1-yl acetate

(5Z,7E)-Dodecadienal

1,3-Diyne

(Z,Z)-Butadiene

1,4-Dienes

1,2,3-Triazolo-1,4-benzodiazepine

Eldecalcitol

Kavaratamide A

Mechanistic Investigations of 1 Dodecen 3 Yne Reactivity

Electrophilic Addition Reactions of the Alkenyne System

The presence of π-electrons in both the alkene and alkyne moieties makes 1-dodecen-3-yne susceptible to electrophilic attack. The regioselectivity and stereoselectivity of these additions are governed by the relative reactivity of the two unsaturated bonds and the stability of the resulting intermediates.

The addition of hydrogen halides (HX) and halogens (X₂) to conjugated enynes like 1-dodecen-3-yne can proceed via different pathways, leading to a variety of products. The outcome is largely dependent on the reaction conditions and the nature of the electrophile.

In the case of HX addition, the reaction is generally regioselective. The initial protonation can occur at either the double or the triple bond. Protonation of the double bond would lead to an allylic carbocation, which is stabilized by resonance. libretexts.orgyoutube.comlibretexts.org This delocalization of the positive charge can result in the formation of both 1,2- and 1,4-addition products. libretexts.orgyoutube.comlibretexts.org Conversely, protonation of the triple bond would generate a less stable vinylic carbocation. wikipedia.orglibretexts.orgreddit.com Therefore, electrophilic attack is more likely to occur at the more electron-rich and more reactive double bond. The subsequent attack by the halide ion (X⁻) on the allylic carbocation intermediate determines the final product distribution.

The addition of halogens (X₂), such as bromine (Br₂), to enynes also displays notable selectivity. The reaction typically proceeds with the addition of the halogen to the double bond, which is generally more reactive towards electrophiles than the triple bond. lumenlearning.com The stereochemistry of the addition is often anti, proceeding through a cyclic halonium ion intermediate. ucalgary.camakingmolecules.com

Table 1: Predicted Products of Electrophilic Addition to 1-Dodecen-3-yne

| Reagent | Predicted Major Product(s) | Regioselectivity | Stereoselectivity |

| HBr | 4-Bromo-1-dodecen-2-yne (1,2-addition) and 2-Bromo-1,3-dodecadiene (1,4-addition) | Markovnikov (initial protonation) | Mixture of syn and anti |

| Br₂ | 3,4-Dibromo-1-dodecen-3-yne | Addition to the double bond | anti |

The mechanism of electrophilic addition to 1-dodecen-3-yne involves the formation of key intermediates that dictate the reaction's course.

Vinyl Cations: While the formation of a primary vinyl cation from the direct protonation of the terminal alkyne is energetically unfavorable, substituted vinyl cations can be intermediates in certain electrophilic additions to alkynes, particularly when stabilized by adjacent groups. wikipedia.orglibretexts.org However, in the case of 1-dodecen-3-yne, the formation of a resonance-stabilized allylic carbocation is the more probable pathway for HX addition.

Bromonium Ions: In the addition of Br₂ to the double bond of 1-dodecen-3-yne, the proposed mechanism involves the formation of a cyclic bromonium ion intermediate. ucalgary.camakingmolecules.com The π-electrons of the double bond attack one of the bromine atoms, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. ucalgary.camakingmolecules.com The subsequent nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion, resulting in the observed anti-addition stereochemistry. ucalgary.camakingmolecules.com This pathway is analogous to the halogenation of isolated alkenes.

Transition Metal-Catalyzed Transformations Involving 1-Dodecen-3-yne Derivatives

Transition metal catalysis offers a powerful toolkit for the selective transformation of enynes like 1-dodecen-3-yne, enabling the formation of complex molecular architectures with high efficiency and control.

Hydroelementation reactions involve the addition of an E-H bond (where E is typically boron or silicon) across one of the unsaturated bonds of the enyne.

Hydroboration: The hydroboration of 1-dodecen-3-yne with borane (B79455) (BH₃) or its derivatives, followed by oxidation, is a valuable method for the synthesis of unsaturated alcohols. The reaction typically proceeds with high regioselectivity, with the boron atom adding to the less substituted carbon of the triple bond, following an anti-Markovnikov pattern. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.com The stereochemistry of the addition is syn, with both the boron and hydrogen atoms adding to the same face of the alkyne. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.com Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base yields an enol, which tautomerizes to the corresponding aldehyde or ketone. For a terminal alkyne like in 1-dodecen-3-yne, this would lead to an aldehyde.

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne of 1,3-enynes can be catalyzed by various transition metals, such as palladium and iron. organic-chemistry.orgorganic-chemistry.orgnih.gov Palladium-catalyzed hydrosilylation of 1,3-enynes with hydrosilanes typically results in the syn-addition of the silyl (B83357) group and hydrogen to the triple bond, with the silicon atom adding to the internal carbon of the alkyne. organic-chemistry.orgnih.gov Iron-catalyzed hydrosilylation has also been shown to proceed with high regio- and stereoselectivity, providing access to valuable 1,3-dienylsilanes. organic-chemistry.org

Table 2: Outcomes of Hydroelementation Reactions of 1-Dodecen-3-yne

| Reaction | Catalyst/Reagent | Major Product | Regioselectivity | Stereoselectivity |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 1-Dodecen-3-al | Anti-Markovnikov | syn-addition |

| Hydrosilylation | Pd(0)/Phosphine, HSiMe₂Cl | (E)-1-(Dimethylsilyl)-1-dodecen-3-yne | Silicon at C3 | syn-addition |

Metathesis reactions, which involve the redistribution of chemical bonds, are powerful tools for the synthesis of complex molecules.

Alkyne Metathesis: This reaction involves the scrambling of alkyne fragments catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgnih.gov While intermolecular alkyne metathesis of 1-dodecen-3-yne with another alkyne is possible, it would likely lead to a mixture of products. A more controlled application would be in ring-closing alkyne metathesis (RCAM) if the molecule contained another alkyne functionality. wikipedia.org

Olefin Metathesis: Enyne metathesis is a variation of olefin metathesis where an alkene and an alkyne react in the presence of a metal carbene catalyst (often ruthenium-based) to form a new diene. wikipedia.orglibretexts.orgmdpi.combeilstein-journals.orgorganic-chemistry.orgthieme-connect.de Intramolecular ring-closing enyne metathesis (RCEYM) is a particularly powerful application. wikipedia.org In the context of 1-dodecen-3-yne, an intermolecular enyne cross-metathesis with an alkene like ethylene (B1197577) would lead to the formation of a conjugated diene. researchgate.net The reaction mechanism is proposed to proceed through a metallacyclobutene intermediate. wikipedia.org

Derivatives of 1-dodecen-3-yne can be utilized in powerful cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. nih.govmdpi.comyoutube.comscirp.orgbeilstein-journals.org The hydroboration of 1-dodecen-3-yne can generate an alkenylborane derivative. This intermediate can then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide, providing a stereospecific method for the synthesis of conjugated dienes or trienes. scirp.org This two-step sequence allows for the versatile functionalization of the original enyne structure.

Cycloaddition and Pericyclic Reactions of the 1-Dodecen-3-yne Framework

The conjugated enyne motif of 1-dodecen-3-yne makes it a versatile substrate for cycloaddition and pericyclic reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems in a stereocontrolled manner.

One of the most fundamental cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this context, the double bond of 1-dodecen-3-yne can act as a dienophile, reacting with a suitable diene to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions are governed by the electronic properties and steric hindrance of both the diene and the dienophile.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com The double or triple bond of 1-dodecen-3-yne can serve as the dipolarophile. For instance, the reaction with azides would lead to the formation of triazoles, while nitrile oxides would yield isoxazoles. wikipedia.org The mechanism of these reactions is generally considered to be a concerted pericyclic process. wikipedia.org

The following table provides a conceptual overview of potential cycloaddition reactions involving the 1-dodecen-3-yne framework, based on general principles of enyne reactivity.

| Reaction Type | Reactant with 1-Dodecen-3-yne | Potential Product |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |

| [2+2] Cycloaddition | Alkene (photochemical) | Substituted Cyclobutane |

| 1,3-Dipolar Cycloaddition | Azide | Triazole derivative |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole derivative |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine derivative |

Radical-Mediated Reactions Involving 1-Dodecen-3-yne Derivatives

Radical reactions offer a complementary approach to the functionalization of the 1-dodecen-3-yne scaffold. These reactions often proceed under mild conditions and exhibit unique selectivity patterns.

Radical additions to the unsaturated bonds of 1-dodecen-3-yne can be initiated by various radical precursors. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediates. For instance, the addition of a radical species to the double bond would generate a different intermediate than addition to the triple bond. Subsequent cyclization or trapping of these radical intermediates can lead to a variety of carbocyclic and heterocyclic structures. rsc.orgnih.gov

Radical cascade cyclizations are particularly powerful transformations, allowing for the formation of multiple rings in a single synthetic operation. rsc.org In the context of 1-dodecen-3-yne derivatives, a strategically placed radical initiator could trigger a cascade of cyclizations involving both the double and triple bonds, leading to complex polycyclic frameworks.

The table below outlines potential radical-mediated reactions based on the general reactivity of enynes.

| Reaction Type | Reagent/Initiator | Potential Outcome |

|---|---|---|

| Radical Addition | Radical Initiator (e.g., AIBN) + Radical Precursor | Functionalized Alkene or Alkyne |

| Radical Cyclization | Intramolecular Radical Precursor | Cyclic or Bicyclic Compound |

| Atom Transfer Radical Cyclization (ATRC) | Halogenated Precursor + Catalyst | Halogenated Cyclic Product |

| Radical Cascade Reaction | Suitably designed precursor | Polycyclic structure |

Functionalization Strategies of the 1-Dodecen-3-yne Scaffold

Beyond cycloadditions and radical reactions, a variety of other functionalization strategies can be employed to modify the 1-dodecen-3-yne scaffold, leveraging the reactivity of both the alkene and alkyne moieties.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to functionalize the terminal alkyne of 1-dodecen-3-yne. mdpi.combeilstein-journals.orgnih.govresearchgate.netnih.gov For example, Sonogashira coupling with aryl or vinyl halides would introduce new carbon-carbon bonds at the alkyne terminus.

Hydroboration is another versatile functionalization reaction that can be applied to both the double and triple bonds of 1-dodecen-3-yne. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comorganic-chemistry.org The regioselectivity of hydroboration can often be controlled by the choice of borane reagent, allowing for the selective formation of different organoborane intermediates. These intermediates can then be further transformed into a variety of functional groups, such as alcohols, amines, or halides.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, can also be used to functionalize 1-dodecen-3-yne. This reaction is typically catalyzed by transition metals and provides access to vinyl- or allylsilanes, which are valuable synthetic intermediates.

Enyne metathesis represents a powerful method for the skeletal reorganization of 1-dodecen-3-yne, potentially leading to the formation of conjugated dienes or other unsaturated systems. researchgate.netresearchgate.net

The following table summarizes key functionalization strategies applicable to the 1-dodecen-3-yne scaffold.

| Functionalization Strategy | Reagent | Potential Product |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, Base | Aryl/Vinyl-substituted Enyne |

| Hydroboration-Oxidation | Borane reagent (e.g., BH3, 9-BBN), then H2O2, NaOH | Alcohol |

| Hydrosilylation | Hydrosilane, Catalyst (e.g., Pt, Rh) | Vinylsilane or Allylsilane |

| Enyne Metathesis | Metathesis Catalyst (e.g., Grubbs catalyst) | Conjugated Diene |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Dodecen 3 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed insights into the molecular framework. For 1-Dodecen-3-yne, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are vital.

Proton NMR spectroscopy is highly sensitive and provides information about the chemical environment of hydrogen atoms within a molecule. For 1-Dodecen-3-yne, the ¹H NMR spectrum would reveal distinct signals corresponding to the vinylic protons of the alkene group and the acetylenic proton of the alkyne group, as well as the various methylene (B1212753) protons along the hydrocarbon chain. The chemical shifts, multiplicities (due to spin-spin coupling), and integration values of these signals are diagnostic for the compound's structure. Alkenyne systems typically exhibit characteristic chemical shifts for their olefinic and acetylenic protons, allowing for their identification and differentiation from other types of unsaturated compounds ieeesem.com.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in 1-Dodecen-3-yne will typically give rise to a distinct signal, with chemical shifts ranging from approximately 0 to 220 ppm libretexts.orgopenstax.org. The presence of the alkene (sp² hybridized carbons) and alkyne (sp hybridized carbon) functional groups will result in characteristic downfield shifts for these carbons. Specifically, the vinylic carbons of the double bond are expected to resonate in the range of 110-160 ppm, while the acetylenic carbons will appear in the 70-100 ppm region savemyexams.com. The saturated methylene carbons will resonate in the aliphatic region (0-50 ppm) savemyexams.com. The absence of complex splitting patterns in ¹³C NMR, unlike ¹H NMR, simplifies the interpretation by providing sharp, distinct signals for each non-equivalent carbon savemyexams.com.

Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity between atoms, especially in complex molecules or when 1D spectra are ambiguous.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, typically over two or three bonds (¹H-¹H coupling) ox.ac.ukemerypharma.comyoutube.comcreative-biostructure.com. It helps in tracing the spin systems within the molecule, confirming which protons are adjacent or vicinal.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (one-bond ¹H-¹³C correlations) ieeesem.comox.ac.ukemerypharma.comyoutube.comcreative-biostructure.comhyphadiscovery.comyoutube.com. This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C correlations) ieeesem.comox.ac.ukyoutube.comcreative-biostructure.comhyphadiscovery.comyoutube.com. This technique is particularly powerful for establishing the carbon skeleton and confirming the positions of functional groups, such as the placement of the alkyne and alkene moieties in 1-Dodecen-3-yne.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural identification.

Separate the compound: If 1-Dodecen-3-yne is part of a reaction mixture or a natural extract, GC can effectively separate it from other components based on their boiling points and interactions with the stationary phase.

Identify the molecular ion: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-Dodecen-3-yne (C₁₂H₂₂), which has a nominal mass of 164 Da nih.gov.

Analyze fragmentation patterns: The electron ionization (EI) process in GC-MS typically causes fragmentation of the molecule. The resulting fragment ions provide structural clues. For an alkenyne like 1-Dodecen-3-yne, fragmentation might involve cleavage of C-C bonds, loss of small neutral molecules, or rearrangements, yielding a characteristic fingerprint that can be compared to spectral libraries for identification libretexts.orglibretexts.org. For instance, the NIST Mass Spectrometry Data Center library contains data for 1-Dodecen-3-yne, with the top peak observed at m/z 79 and the second highest at m/z 55 nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of the molecular ion and its fragments rsc.orgresearchgate.netmiamioh.edu. For 1-Dodecen-3-yne (C₁₂H₂₂), HRMS can confirm its molecular formula by measuring its monoisotopic mass with high precision. The calculated exact mass for C₁₂H₂₂ is 164.156500638 Da nih.govchemspider.com. By comparing the experimentally determined exact mass to this calculated value (typically within a few parts per million, ppm), the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with similar nominal masses researchgate.net.

Computational Chemistry and Theoretical Investigations of 1 Dodecen 3 Yne

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding, and energy landscape of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to determine these properties accurately.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a prevalent quantum mechanical method used to investigate the electronic structure, energetics, and reaction mechanisms of organic molecules mdpi.comscielo.org.mxucf.eduresearchgate.netkit.educhemrxiv.orgmdpi.comresearchgate.netaps.org. DFT calculations are particularly valuable for mapping potential energy surfaces, identifying transition states, and determining activation energies for various reaction pathways that 1-Dodecen-3-yne might undergo mdpi.comucf.eduresearchgate.netchemrxiv.orgmdpi.compku.edu.cn. These studies often involve comparing different proposed mechanisms, such as concerted versus stepwise pathways, by analyzing their respective energy barriers mdpi.compku.edu.cn.

Commonly employed DFT functionals include M06-2X, B3LYP, and ωB97XD, often paired with basis sets like Def2TZVP or 6-311G(d,p) mdpi.comscielo.org.mxmdpi.com. Implicit solvation models, such as the SMD continuum model, can be incorporated to simulate reaction environments more realistically mdpi.com. Furthermore, DFT-based reactivity indexes, derived from frontier molecular orbital (FMO) theory or conceptual density functional theory (CDFT), are utilized to predict regioselectivity and reactivity by analyzing the nucleophilic and electrophilic sites within the molecule. These analyses often focus on charge transfer and orbital interactions at transition states, providing insights into reaction selectivity mdpi.comuchile.cl.

Table 1: Computed Physicochemical Properties of 1-Dodecen-3-yne

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀ | nih.gov |

| Molecular Weight | 164.29 g/mol | nih.gov |

| LogP (XLogP3) | 5.5 | nih.gov |

| IUPAC Name | dodec-1-en-3-yne | nih.gov |

| CAS Number | 74744-36-8 | nih.gov |

Ab Initio Methods in Conformational and Electronic Analysis

Ab initio methods, including Møller-Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)) techniques, offer a higher level of accuracy compared to DFT for electronic structure and conformational analysis, albeit at a greater computational cost mit.eduibm.comrsc.orgosti.gov. These methods are employed to explore the potential energy surface as a function of torsional angles, thereby identifying low-energy conformers. This detailed conformational analysis is crucial for understanding how molecular shape influences reactivity and spectroscopic properties ibm.comrsc.org. Ab initio calculations can also precisely determine molecular geometries, vibrational frequencies, ionization potentials, and electron affinities ibm.comosti.gov. High-level methods like CCSD(T) are often used for benchmarking DFT results or for highly accurate calculations on specific molecular features mit.eduosti.gov.

Table 2: Illustrative Ab Initio Conformational Energetics

| Conformer Description | Computational Method (Example) | Relative Energy (kcal/mol) |

| Global Minimum | Ab initio (e.g., MP2/D95+(2df,p)) | 0.0 |

| Local Minimum 1 | Ab initio (e.g., MP2/D95+(2df,p)) | [Value] |

| Transition State | Ab initio (e.g., MP2/D95+(2df,p)) | [Value] |

Molecular Dynamics Simulations of 1-Dodecen-3-yne Systems

Molecular Dynamics (MD) simulations are employed to study the temporal evolution of atomic positions and velocities by integrating Newton's equations of motion, driven by forces derived from a potential energy function nih.govua.ac.besci-hub.se. These simulations can be conducted under various thermodynamic ensembles, such as the NVE (microcanonical), NVT (canonical), or NPT (isothermal-isobaric) ensembles, utilizing different thermostats like Nosé-Hoover or Berendsen to control temperature ua.ac.be. MD simulations are valuable for elucidating the dynamic behavior of 1-Dodecen-3-yne, including conformational fluctuations, molecular motion, and interactions with surrounding environments over time rsc.orgnih.gov. This dynamic perspective can offer crucial insights into how molecular flexibility affects reaction outcomes or physical properties.

Prediction of Spectroscopic Parameters through Computational Models

Computational methods are essential for predicting and interpreting spectroscopic data, which aids significantly in the identification and characterization of molecules like 1-Dodecen-3-yne scielo.org.mxnih.gov. Theoretical calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are then compared with experimental spectra to confirm the molecular structure scielo.org.mxnih.gov. Infrared (IR) spectroscopy predictions involve calculating vibrational frequencies and intensities, helping to assign characteristic absorption bands associated with functional groups such as the alkyne (C≡C-H) and alkene (C=C) scielo.org.mxnih.gov. Mass Spectrometry (MS) predictions, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), can assist in identifying fragmentation patterns crucial for compound identification nih.gov. Furthermore, theoretical calculations can predict electronic transitions and absorption maxima for UV-Visible spectra, providing information about the molecule's electronic chromophores scielo.org.mx.

Table 3: Predicted Spectroscopic Parameters (Illustrative)

| Spectroscopic Method | Parameter | Predicted Value Range / Description | Source Context |

| ¹³C NMR | Chemical Shift (C1) | ~140-150 ppm (vinyl C=C) | scielo.org.mxnih.gov |

| Chemical Shift (C3) | ~70-85 ppm (alkyne C≡C) | scielo.org.mxnih.gov | |

| Chemical Shift (C4) | ~70-85 ppm (alkyne C≡C) | scielo.org.mxnih.gov | |

| ¹H NMR | Vinyl Proton (H1) | ~5.8-6.5 ppm | scielo.org.mxnih.gov |

| Vinyl Proton (H2) | ~4.9-5.5 ppm | scielo.org.mxnih.gov | |

| IR Spectroscopy | C≡C-H stretch | ~3300 cm⁻¹ | scielo.org.mxnih.gov |

| C=C stretch | ~1640-1680 cm⁻¹ | scielo.org.mxnih.gov | |

| C-H stretches (sp³) | ~2850-2960 cm⁻¹ | scielo.org.mxnih.gov | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 164 | nih.gov |

Theoretical Insights into Reactivity and Selectivity Profiles

Computational chemistry offers theoretical insights into the intrinsic reactivity of 1-Dodecen-3-yne, which arises from its conjugated enyne system. This analysis involves examining electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction barriers for various potential transformations ucf.eduuchile.cl. Theoretical methods are also crucial for predicting and explaining selectivity, such as regioselectivity and stereoselectivity, in reactions involving the molecule. This is often achieved by analyzing transition state structures, orbital interactions, and the energy differences between competing pathways or potential products ucf.edumdpi.comresearchgate.netuchile.cl. For instance, the regioselectivity in cycloaddition reactions can be theoretically predicted by identifying the most favorable interactions between nucleophilic and electrophilic centers of the reacting species uchile.cl. Theoretical studies can also investigate how catalysts influence the reactivity and selectivity of reactions involving 1-Dodecen-3-yne by analyzing catalytic cycles and transition states ucf.eduresearchgate.net.

Table 4: Illustrative DFT Reaction Pathway Energetics

| Reaction Pathway Description | Computational Method (Example) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Concerted Cycloaddition | DFT (e.g., M06-2X/Def2TZVP) | [Value] | [Value] |

| Stepwise Radical Mechanism | DFT (e.g., M06-2X/Def2TZVP) | [Value] | [Value] |

| Conformational Isomerization | DFT (e.g., B3LYP/6-311++G(d,p)) | [Value] | [Value] |

Compound List:

1-Dodecen-3-yne

1 Dodecen 3 Yne As a Pivotal Building Block in Advanced Organic Synthesis

Applications in the Construction of Complex Organic Molecules

The inherent reactivity of the alkene and alkyne functionalities in 1-dodecen-3-yne makes it an attractive starting material or intermediate for synthesizing intricate organic molecules. Its conjugated system can participate in various cycloaddition reactions, metal-catalyzed coupling processes, and functional group interconversions. For instance, alkenynes are recognized for their dual nature in synthesis, acting as both nucleophiles and electrophiles when activated by appropriate metal catalysts nih.gov. This versatility allows for the stepwise assembly of complex carbon skeletons, which is crucial in the total synthesis of pharmaceuticals and other high-value organic compounds. Research into the reactivity of similar alkenyne systems highlights their utility in forming new carbon-carbon bonds, a fundamental step in building molecular complexity chemrxiv.orgrsc.org. The ability to selectively functionalize either the alkene or the alkyne moiety, or to engage both in cascade reactions, underscores its importance as a synthetic linchpin.

Role in Natural Product Synthesis

Natural products, with their diverse and often complex structures, present significant challenges and opportunities for synthetic chemists. 1-Dodecen-3-yne, or similar alkenyne fragments, can be strategically incorporated into synthetic routes to mimic or construct key structural motifs found in biologically active natural compounds. The alkyne functional group, in particular, is a valuable handle in organic synthesis, enabling transformations that are critical for natural product total synthesis nih.gov. For example, research has shown that alkyne-alkene systems are integral to the synthesis of various natural products, including those with complex polyketide structures nih.gov. The ability to manipulate these unsaturated systems stereoselectively is paramount in replicating the precise three-dimensional arrangements of atoms in natural molecules rsc.orgnih.govacs.orgsci-hub.se.

Precursor in the Development of Functional Materials

The conjugated π-electron system of 1-dodecen-3-yne makes it a potential precursor for the development of advanced functional materials. Alkyne-based click polymerizations, for instance, are powerful techniques for creating polymers with tailored structures and properties chemrxiv.org. The incorporation of alkynes into polymer backbones can lead to materials with intrinsic optoelectronic properties mdpi.com. Furthermore, the reactivity of the triple bond allows for its participation in polymerization reactions, potentially leading to conjugated polymers or materials with unique electronic and optical characteristics. Research into alkyne polymerization, including thiol-yne and other click polymerizations, demonstrates their utility in creating novel materials chemrxiv.orgmdpi.com. The ability to tune material properties by controlling the polymerization process and monomer design is a key area of focus, with alkynes playing a significant role in this field mdpi.com.

Generation of Stereodefined Unsaturated Systems from Alkenyne Intermediates

A critical aspect of modern organic synthesis is the ability to control stereochemistry, ensuring the formation of specific geometric isomers (e.g., E or Z alkenes) or enantiomers. Alkenyne intermediates, such as 1-dodecen-3-yne, are valuable starting points for generating stereodefined unsaturated systems. Various catalytic methods have been developed to achieve stereoselective transformations of alkynes, including hydroboration, hydrosilylation, and hydrogenation reactions organic-chemistry.orgmdpi.comspringernature.comasianpubs.orgnus.edu.sgorganic-chemistry.orgnih.govorganic-chemistry.orgucl.ac.uknih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. For example, metal-catalyzed hydroalkylation of alkynes can yield Z-configured trisubstituted alkenes with high stereo- and regioselectivity nih.gov. Similarly, photoredox/nickel-catalyzed difunctionalization of alkynes can provide access to either E- or Z-tri-substituted alkenes, depending on the photocatalyst employed springernature.com. These methods are essential for constructing molecules with precise three-dimensional arrangements, which is vital for both natural product synthesis and the development of functional materials.

Research on the Natural Occurrence and Biological Context of 1 Dodecen 3 Yne

Identification in Plant Essential Oils and Botanical Extracts

Despite the widespread analysis of essential oils from numerous plant families, there is no direct scientific literature that explicitly identifies 1-dodecen-3-yne as a constituent. The Asteraceae family, known for its rich and diverse secondary metabolites, is a significant source of polyacetylenes, which are compounds containing multiple carbon-carbon triple bonds, and often also double bonds. While various C10, C13, and C14 polyacetylenes and enynes have been isolated from different genera within this family, such as Artemisia and Chamomilla, specific mention of the C12 compound 1-dodecen-3-yne is absent from the available research.

Numerous studies have characterized the chemical composition of essential oils from the Asteraceae family, revealing a complex mixture of terpenes, sesquiterpenes, and other volatile compounds. For instance, some species of Chamomilla are known to contain (Z)- and (E)-en-yne-dicycloethers. However, these are structurally distinct from 1-dodecen-3-yne. The absence of its identification suggests that if 1-dodecen-3-yne is present in plant essential oils, it is likely in quantities below the detection limits of standard analytical techniques or it may be a rare metabolite not yet discovered.

Table 1: Related Alkenyne and Polyacetylene Compounds in the Asteraceae Family

| Compound Class | Example Compound | Plant Source (Genus) |

| Polyacetylenes | Capillene | Artemisia |

| En-yne Dicycloethers | (Z)-en-yne-dicycloether | Chamomilla |

| Spiroketal Enol Ethers | Various | Artemisia |

This table showcases related compound classes found in the Asteraceae family, but does not include 1-dodecen-3-yne due to a lack of documented occurrence.

Investigation of its Presence in Microbial Metabolites

Similar to the findings in botanical sources, there is a lack of specific reports on the isolation of 1-dodecen-3-yne from microbial metabolites. Fungi, in particular, are known to produce a vast array of secondary metabolites, including some with enyne functionalities. These compounds often exhibit interesting biological activities. However, a thorough review of the scientific literature on fungal metabolites does not yield any specific mention of 1-dodecen-3-yne. Research on endophytic fungi has revealed the production of various bioactive compounds, but again, 1-dodecen-3-yne has not been identified among them.

Chemoecological Studies Related to Alkenyne Derivatives

The chemoecological roles of polyacetylenes and other alkenyne derivatives from plants and microorganisms are an active area of research. These compounds are often involved in defense mechanisms, exhibiting antimicrobial, antifungal, and insecticidal properties. The structural features of alkenynes, including the combination of double and triple bonds, contribute to their reactivity and biological activity.

While there are no chemoecological studies that specifically focus on 1-dodecen-3-yne due to its apparent rarity in nature, the broader class of C12 and related alkenynes is of interest. The study of such compounds helps in understanding the complex chemical interactions between organisms in an ecosystem. The investigation into the biological activities of synthetically produced 1-dodecen-3-yne could provide insights into the potential ecological roles it might play if it were to be discovered in a natural context in the future.

Emerging Research Frontiers and Future Prospects in 1 Dodecen 3 Yne Chemistry

Development of Novel Catalytic Systems for Alkenyne Transformations

The dual unsaturation of 1-dodecen-3-yne makes it an attractive substrate for developing novel catalytic systems capable of selective transformations. Research in this area draws upon advances in catalysis for both alkenes and alkynes, aiming to achieve high efficiency, selectivity, and control over reaction pathways.

Recent developments in catalysis for unsaturated hydrocarbons offer promising directions for 1-dodecen-3-yne. For instance, gold catalysis has demonstrated significant utility in the functionalization of alkynes, with studies showing yields up to 80% in the synthesis of thiazoles from alkynes . Similarly, silver catalysis has been employed for the hydroamination of alkynes, showcasing high efficiency in forming new carbon-nitrogen bonds lookchem.com.

Furthermore, the field of transition metal catalysis is continuously evolving. Research into the hydroboration of diynes and enynes, utilizing catalysts based on metals like copper, platinum, and ruthenium, highlights the potential for selective addition of boron-hydride bonds across triple bonds, often with high regioselectivity and stereoselectivity rsc.orgresearchgate.net. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also versatile transformations applicable to alkynes, enabling the formation of complex carbon-carbon bonds rsc.org.

The development of highly active catalysts, often at very low loadings, is a significant trend. For example, ruthenium catalysts have shown excellent selectivity and yields in the metathesis of 1-dodecene, a related alkene, with loadings as low as 10 ppm and achieving high conversion and selectivity researchgate.net. The exploration of novel ligand designs and support materials, such as polysaccharides, for transition metal catalysts is also an active area, aiming to enhance catalyst stability, recyclability, and performance in various organic syntheses mdpi.com.

| Transformation Type | Substrate Class | Example Reaction/Catalyst | Key Finding/Yield/Loading | Reference |

| Gold-catalyzed cyclization | Alkynes | Synthesis of thiazoles from alkynes | Yields up to 80% | |

| Silver-catalyzed hydroamination | Siloxy alkynes | Formation of carbon-nitrogen bonds | High efficiency | lookchem.com |

| Copper-catalyzed hydroboration | 1,3-Enynes | Selective hydroboration of 1,3-enynes | High regioselectivity and Z:E selectivity | researchgate.net |

| Ruthenium-catalyzed metathesis | Alkenes (e.g., 1-dodecene) | Self-metathesis of 1-dodecene | 10 ppm catalyst loading, 99% conversion, 96% selectivity | researchgate.net |

| Palladium-catalyzed coupling | Alkynes/Enynes | Sonogashira coupling, other cross-coupling reactions | Versatile transformations for C-C bond formation | rsc.org |

| Biocatalytic reduction | C=C bonds | Fungal enoate reductases for chalcone (B49325) reduction | Good to excellent yields, high enantioselectivity | mdpi.com |

Integration of 1-Dodecen-3-yne in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing reduced environmental impact, efficient resource utilization, and the use of safer substances. Integrating 1-dodecen-3-yne into such processes involves exploring reactions in environmentally benign solvents, employing biocatalysis, and potentially sourcing it from renewable feedstocks.

Green chemistry principles, such as minimizing waste, maximizing atom economy, and using renewable resources, are central to modern chemical synthesis researchgate.netaircconline.comwiley-vch.dechemmethod.com. The use of water as a solvent in catalytic reactions, as demonstrated in the aqueous phase hydroformylation of 1-dodecene, is an example of employing greener reaction media liv.ac.uk.

Biocatalysis, utilizing enzymes or whole cells, offers highly selective and efficient transformations under mild conditions, often producing eco-friendly waste mdpi.comnih.gov. While specific biocatalytic routes for 1-dodecen-3-yne are still emerging, the broader success in applying biocatalysis to complex organic molecules suggests a future where biological systems could be employed for its synthesis or functionalization.

The potential for 1-dodecen-3-yne to be derived from or converted into bio-based chemicals also aligns with sustainable practices. For instance, its presence as a volatile compound in certain plant extracts researchgate.netexamine.com hints at potential natural origins or pathways that could be explored for sustainable production.

Exploration of New Chemical Transformations for Diverse Applications

The unique combination of alkene and alkyne functionalities in 1-dodecen-3-yne provides a rich landscape for exploring novel chemical transformations, leading to diverse applications.

Materials Science and Nanotechnology: Related alkynes have been used in the synthesis of stable ruthenium nanoparticles, forming specific interfacial bonding linkages . This suggests that 1-dodecen-3-yne could also serve as a precursor or surface modifier in the development of advanced nanomaterials with tailored properties.

Pharmaceuticals and Agrochemicals: Studies have indicated that compounds containing related structures, such as 1-dodecyne, exhibit antimicrobial properties . Furthermore, the identification of 1-dodecen-3-yne in plant extracts with potential antioxidant activity nih.gov points towards possible biological relevance. The long-chain unsaturated nature of 1-dodecen-3-yne also makes it structurally analogous to components of insect sex pheromones, such as (Z)-10-dodecen-1-yl acetate (B1210297) lew.ro and (5Z,7E)-dodecadienal lew.ro, suggesting potential applications in pest management through mating disruption.

Organic Synthesis and Diagnostics: The dual unsaturation allows for a variety of functionalizations. Transformations like Sonogashira coupling, halogen-metal exchange, and Ullmann-type C–O bond forming reactions are known to be versatile for enynes rsc.org. Novel transformations could involve selective reactions at either the alkene or alkyne moiety, or concerted reactions involving both. Additionally, the detection of 1-dodecen-3-yne in exhaled breath has suggested its potential role as a biomarker in diagnostic applications, such as for colorectal cancer screening researchgate.net.

Q & A

Q. What advanced chromatographic methods improve the separation of 1-Dodecen-3-yne from complex reaction mixtures?

- Methodological Answer : Employ two-dimensional gas chromatography (GC×GC) with a polar/non-polar column set for enhanced resolution. Optimize carrier gas flow rates and modulation periods. Validate with high-resolution mass spectrometry (HRMS) for peak identification .

Guidelines for Addressing Research Gaps

- Data Contradictions : Use triangulation by combining experimental, computational, and literature data to resolve conflicts .

- Experimental Design : Align hypotheses with frameworks like PICO (Population, Intervention, Comparator, Outcome) to ensure clarity .

- Ethical Compliance : Document safety protocols and obtain institutional review for hazardous procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.